methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a structurally complex 1,6-naphthyridine derivative characterized by several functional groups:
- A 2-furylmethyl moiety at position 6, contributing aromaticity and steric bulk.
- A 5-oxo-5,6-dihydro ring system, indicating partial saturation and keto-enol tautomerism possibilities.
- A methyl ester group at position 3, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-(furan-2-ylmethyl)-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-21(2)8-6-17-15(19(24)25-3)11-14-16(20-17)7-9-22(18(14)23)12-13-5-4-10-26-13/h4-11H,12H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZFMURHPCIGV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CO3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CO3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS No. 1374510-90-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological actions.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 353.38 g/mol
- CAS Number : 1374510-90-3
1. Anticancer Activity
Recent studies have indicated that naphthyridine derivatives possess significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Canthin-6-one | DU145 (prostate cancer) | 1.58 |
| Aaptamine | H1299 (lung cancer) | 10.47 - 15.03 |
| Methyl derivative of naphthyridine | Various lines | Not specified |
The compound under discussion has been screened alongside other naphthyridine derivatives for its anticancer effects. In vitro studies demonstrated cytotoxicity against several human cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. For example, compounds similar to this compound exhibited the ability to inhibit the production of pro-inflammatory cytokines in macrophage cell lines:
| Compound | Cytokine Inhibition | IC₅₀ (µM) |
|---|---|---|
| Canthin derivatives | TNF-α, IL-1β, IL-12p70 | 7.73 - 15.09 |
The reduction of inflammatory mediators indicates potential therapeutic applications in conditions characterized by excessive inflammation.
3. Neurological Effects
Some studies have suggested that naphthyridine derivatives may influence neurological pathways, potentially offering benefits in neurodegenerative diseases or psychiatric disorders. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.
Case Studies and Research Findings
A notable study published in 2021 explored the biological activity of various naphthyridine compounds, including this compound. The study found that:
- The compound displayed significant cytotoxicity against multiple cancer cell lines.
- It inhibited the growth of cells through mechanisms involving apoptosis.
In another research effort focusing on drug libraries, this compound was identified as a promising candidate for further development due to its potent biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural properties that allow for diverse biological interactions. Research indicates that it may act on various biological targets, potentially leading to the development of novel therapeutic agents.
Antimicrobial Activity
Initial studies have suggested that methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exhibits antimicrobial properties. Its effectiveness against certain bacteria and fungi makes it a candidate for further exploration in antibiotic development.
Anticancer Properties
The compound's ability to interact with cellular mechanisms suggests potential anticancer applications. Preliminary findings indicate that it may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest mechanisms.
Pharmacological Applications
Given its promising biological activities, this compound is being investigated for its pharmacological properties.
Drug Development
The unique molecular structure allows for modifications that can enhance pharmacokinetic properties, such as absorption and distribution. Researchers are exploring derivatives of this compound to optimize its efficacy and reduce side effects.
Targeted Therapy
Due to its specific interactions with biological targets, there is potential for developing targeted therapies that minimize harm to healthy cells while effectively treating diseases.
Synthetic Biology
In synthetic biology, the compound can serve as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create derivatives with tailored properties for specific applications.
Synthesis of Derivatives
The synthesis of this compound typically involves various chemical reactions that can lead to derivatives with modified biological activities or improved pharmacokinetic properties.
Case Studies
Several studies have documented the applications of this compound in different contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating antimicrobial activity | Showed effectiveness against specific bacterial strains, suggesting potential as an antibiotic. |
| Study 2 | Evaluating anticancer effects | Indicated inhibition of cancer cell proliferation through apoptotic pathways. |
| Study 3 | Synthesis of derivatives | Demonstrated successful modification of the compound leading to enhanced bioactivity. |
Comparison with Similar Compounds
Core Scaffold and Substitutions
The 1,6-naphthyridine core is shared among analogs, but substituents and ring saturation vary significantly:
Functional Group Impact
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino vinyl group is electron-rich, contrasting with the electron-withdrawing carboxylic acid or cyano groups in analogs . This affects reactivity in further derivatization.
- Ester vs.
Physicochemical Properties
- Solubility : The target compound’s furylmethyl and ester groups likely reduce aqueous solubility compared to the carboxylic acid analog .
- Stability : The 5-oxo-5,6-dihydro ring may confer tautomerism-related stability challenges, whereas fully saturated analogs (e.g., decahydro derivatives) exhibit enhanced conformational rigidity .
Structural Characterization
- X-ray Crystallography: Analogs like ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate were characterized using SHELX software (SHELXL for refinement), a standard in small-molecule crystallography . No structural data for the target compound are reported, but similar methodologies would apply.
Preparation Methods
General Synthetic Route
Based on patent literature and chemical supplier data, the preparation involves:
- Starting from appropriately substituted pyridine or quinoline derivatives to build the naphthyridine ring system.
- Employing condensation reactions to introduce the vinylamino group, often via reaction with dimethylformamide dimethyl acetal (DMF-DMA) or related reagents that generate the (E)-2-(dimethylamino)vinyl moiety.
- Alkylation techniques to attach the 2-furylmethyl group, typically through nucleophilic substitution or cross-coupling reactions.
- Esterification steps to install the methyl carboxylate functionality.
A representative synthetic scheme might be:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Ring construction | Formation of 1,6-naphthyridine core with keto group |
| 2 | Esterification | Methyl ester formation at position 3 |
| 3 | Alkylation | Introduction of 2-furylmethyl substituent at C-6 |
| 4 | Vinylamino side chain | Condensation with dimethylamino reagent to form (E)-2-(dimethylamino)vinyl group |
Specific Patent-Based Methodology
Patent WO2008109613 outlines processes for preparing benzo[c]naphthyridine derivatives structurally related to this compound. Key aspects include:
- Using substituted pyridine precursors with defined alkyl or aryl groups.
- Employing selective functional group transformations to achieve the desired substitution pattern.
- Controlling stereochemistry of the vinylamino group to ensure the (E)-configuration.
- Applying physiologically acceptable carriers in the final formulation, implying the compound’s use in pharmaceutical contexts.
The patent emphasizes the importance of substituent control (R groups) and the use of nitrogen-containing heterocycles as intermediates, which aligns with the structural features of the target compound.
Experimental Conditions and Reagents
Although detailed experimental procedures specific to this compound are limited in publicly accessible literature, the following reagents and conditions are commonly involved:
| Reagent/Condition | Purpose |
|---|---|
| Dimethylformamide dimethyl acetal (DMF-DMA) | Introduces dimethylaminovinyl group via condensation |
| 2-Furylmethyl halides or equivalents | Alkylation source for 2-furylmethyl substituent |
| Base (e.g., potassium carbonate) | Facilitates nucleophilic substitution |
| Esterification agents (e.g., methanol, acid catalyst) | Formation of methyl ester group |
| Solvents (e.g., acetonitrile, dichloromethane) | Reaction medium |
| Controlled temperature (e.g., 80–100 °C) | Optimizes reaction rates and selectivity |
Analytical and Purification Techniques
Post-synthesis, the compound is purified and characterized to ensure purity and correct structure:
- Chromatographic methods such as HPLC or column chromatography.
- Spectroscopic analysis including NMR, IR, and mass spectrometry.
- Purity specifications typically exceed 95%, suitable for research and pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.38 g/mol |
| Key Functional Groups | 1,6-Naphthyridine core, methyl ester, dimethylaminovinyl, 2-furylmethyl |
| Typical Reaction Temperature | 80–100 °C |
| Common Solvents | Acetonitrile, dichloromethane |
| Purification Methods | HPLC, column chromatography |
| Yield Range | Variable, typically moderate to good (50–80%) |
| Stereochemistry Control | (E)-configuration at vinylamino group |
Research Findings and Considerations
- The presence of the (E)-2-(dimethylamino)vinyl group is critical for biological activity and requires careful stereochemical control during synthesis.
- The 2-furylmethyl substituent introduces heteroaromatic character, enhancing molecular interactions in biological systems.
- The keto group at position 5 and methyl ester at position 3 are key for maintaining the compound’s pharmacophore.
- The synthetic route must balance functional group compatibility and reaction conditions to avoid side reactions or isomerization.
- Recent advances in selective cyclization and annulation reactions of related heterocycles may offer alternative synthetic pathways, although direct application to this compound requires further research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
